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Compound of Interest

Compound Name: Methimepip dihydrobromide

Cat. No.: B1663024 Get Quote

An In-depth Technical Guide on the Molecular Structure, Properties, and Pharmacological

Profile of Methimepip Dihydrobromide for Researchers, Scientists, and Drug Development

Professionals.

Introduction
Methimepip dihydrobromide is a potent and highly selective agonist for the histamine H3

receptor. Its high affinity and specificity make it a valuable pharmacological tool for investigating

the physiological and pathological roles of the H3 receptor in the central nervous system and

periphery. This document provides a comprehensive overview of the molecular structure,

physicochemical properties, and biological activity of methimepip dihydrobromide, along with

detailed experimental protocols relevant to its study.

Molecular Structure and Properties
Methimepip, chemically known as 4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidine, is a synthetic

compound featuring a methyl-substituted piperidine ring linked to an imidazole moiety. The

dihydrobromide salt form enhances its stability and solubility.

Chemical and Physical Properties
A summary of the key chemical and physical properties of methimepip dihydrobromide is

presented in the table below.
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Property Value Reference

IUPAC Name

4-(1H-Imidazol-4-ylmethyl)-1-

methylpiperidine

dihydrobromide

Molecular Formula C₁₀H₁₇N₃·2HBr [1]

Molecular Weight 341.09 g/mol [1]

CAS Number 817636-54-7 [1]

Appearance Solid

Solubility Soluble in water

SMILES
CN1CCC(CC2=CNC=N2)CC1.

Br.Br

InChI Key
KIAVPENCSGKVQP-

UHFFFAOYSA-N

Pharmacological Properties
Methimepip is characterized by its high affinity and selectivity for the histamine H3 receptor.

The following table summarizes its key pharmacological parameters.

Parameter Value
Species/Assay
System

Reference

pKi (hH3 Receptor) 9.0 Human [1]

pKi (hH4 Receptor) 5.7 Human [1]

pKi (hH1 Receptor) < 5.0 Human [1]

pKi (hH2 Receptor) < 5.0 Human [1]

pD₂ (Guinea Pig Ileum

Contraction)
8.26 Guinea Pig [1]
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Synthesis and Characterization
Representative Synthetic Pathway
While a specific, detailed synthesis of methimepip is not readily available in peer-reviewed

literature, a plausible synthetic route can be proposed based on the synthesis of similar

imidazole and piperidine derivatives. The following scheme represents a potential pathway.

Synthetic Pathway of Methimepip

4-(1H-Imidazol-4-ylmethyl)piperidine

Reductive Amination
(Formaldehyde, Reducing Agent)

1.

Methimepip
(4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidine)

Salt Formation
(2 eq. HBr)

2.

Methimepip Dihydrobromide

Click to download full resolution via product page

Caption: A potential synthetic route for Methimepip Dihydrobromide.

Detailed Protocol (Representative):
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N-methylation of 4-(1H-Imidazol-4-ylmethyl)piperidine: To a solution of 4-(1H-imidazol-4-

ylmethyl)piperidine in a suitable solvent (e.g., methanol or dichloromethane), an excess of

aqueous formaldehyde is added, followed by a reducing agent such as sodium

cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction

is stirred at room temperature until completion, monitored by Thin Layer Chromatography

(TLC).

Work-up and Purification: The reaction mixture is quenched, and the solvent is removed

under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl

acetate) and water. The organic layer is washed, dried, and concentrated. The crude product

is then purified by column chromatography on silica gel.

Salt Formation: The purified methimepip free base is dissolved in a suitable solvent (e.g.,

ethanol or diethyl ether). Two equivalents of hydrobromic acid (HBr) are added dropwise with

stirring. The resulting precipitate, methimepip dihydrobromide, is collected by filtration,

washed with a cold solvent, and dried under vacuum.

Analytical Characterization
High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the purity assessment of methimepip
dihydrobromide.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid or

formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of methimepip
dihydrobromide.

Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O).

¹H NMR: Expected signals would include those for the imidazole ring protons, the piperidine

ring protons, the methylene bridge protons, and the N-methyl protons.

¹³C NMR: Expected signals would correspond to the carbons of the imidazole and piperidine

rings, the methylene bridge, and the N-methyl group.

Pharmacological Activity and Mechanism of Action
Methimepip acts as a selective agonist at the histamine H3 receptor. H3 receptors are primarily

located on presynaptic nerve terminals and function as autoreceptors to inhibit the synthesis

and release of histamine. They also act as heteroreceptors to modulate the release of other

neurotransmitters such as acetylcholine, norepinephrine, and serotonin.

Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gi/o family of G proteins. Activation of the H3 receptor by an agonist like methimepip initiates a

signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels.
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Histamine H3 Receptor Signaling Pathway
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Caption: Simplified signaling pathway of the Histamine H3 receptor.
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Experimental Protocols
In Vitro Assay: Electrically Stimulated Guinea Pig Ileum
Contraction
This assay is a classic functional bioassay used to determine the potency of H3 receptor

agonists. Agonists inhibit the electrically induced contractions of the guinea pig ileum by acting

on presynaptic H3 receptors on cholinergic nerves.

Experimental Workflow:
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Guinea Pig Ileum Contraction Assay Workflow

Isolate Guinea Pig Ileum

Mount Tissue in Organ Bath
(Tyrode's solution, 37°C, aerated)

Apply Electrical Field Stimulation (EFS)

Record Isometric Contractions

Add Methimepip (cumulative concentrations)

Measure Inhibition of Contractions

Construct Dose-Response Curve and Calculate pD₂

Click to download full resolution via product page

Caption: Workflow for the guinea pig ileum contraction assay.

Detailed Protocol:
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Tissue Preparation: A male guinea pig is euthanized by a humane method. A segment of the

ileum is isolated and placed in a petri dish containing warm, oxygenated Tyrode's solution.

The lumen is gently flushed to remove its contents.

Mounting: A 2-3 cm segment of the ileum is mounted in a 10 mL organ bath containing

Tyrode's solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas

mixture. The tissue is connected to an isometric force transducer.

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting

tension of 1 g, with the bath solution being replaced every 15 minutes.

Electrical Field Stimulation (EFS): The tissue is stimulated with platinum electrodes using

square-wave pulses (e.g., 0.1 Hz frequency, 1 ms duration, supramaximal voltage). This will

induce regular, twitch-like contractions.

Drug Addition: Once stable contractions are achieved, cumulative concentrations of

methimepip dihydrobromide are added to the organ bath. The inhibitory effect on the EFS-

induced contractions is recorded.

Data Analysis: The percentage inhibition of the contraction amplitude is calculated for each

concentration of methimepip. A concentration-response curve is plotted, and the pD₂ value

(the negative logarithm of the EC₅₀) is determined.

Conclusion
Methimepip dihydrobromide is a powerful and selective tool for the study of the histamine H3

receptor. Its well-defined molecular structure and pharmacological properties, combined with

established in vitro and in vivo experimental models, make it an invaluable compound for

researchers in pharmacology, neuroscience, and drug development. This guide provides a

foundational understanding of methimepip dihydrobromide and detailed protocols to facilitate

its use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15771452/
https://pubmed.ncbi.nlm.nih.gov/15771452/
https://www.benchchem.com/product/b1663024#methimepip-dihydrobromide-molecular-structure-and-properties
https://www.benchchem.com/product/b1663024#methimepip-dihydrobromide-molecular-structure-and-properties
https://www.benchchem.com/product/b1663024#methimepip-dihydrobromide-molecular-structure-and-properties
https://www.benchchem.com/product/b1663024#methimepip-dihydrobromide-molecular-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663024?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

